1,5-Dodecanediol

Antifoaming agents Defoamers Dodecanediol structure–property relationships

1,5-Dodecanediol (dodecane-1,5-diol) is a C12 medium-chain aliphatic diol bearing a primary hydroxyl at position 1 and a secondary hydroxyl at position 5, making it an asymmetric, non‑α,ω‑diol. It belongs to the dodecanediol isomer family (formula C₁₂H₂₆O₂, MW 202.33 g mol⁻¹) but differs fundamentally from the widely stocked linear α,ω‑isomer 1,12‑dodecanediol and from the vicinal isomer 1,2‑dodecanediol.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 20999-41-1
Cat. No. B15363581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dodecanediol
CAS20999-41-1
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCCCCC(CCCCO)O
InChIInChI=1S/C12H26O2/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12-14H,2-11H2,1H3
InChIKeyCRGUYVKXAVIZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dodecanediol (CAS 20999-41-1): Structural Identity and Procurement-Relevant Baseline


1,5-Dodecanediol (dodecane-1,5-diol) is a C12 medium-chain aliphatic diol bearing a primary hydroxyl at position 1 and a secondary hydroxyl at position 5, making it an asymmetric, non‑α,ω‑diol [1]. It belongs to the dodecanediol isomer family (formula C₁₂H₂₆O₂, MW 202.33 g mol⁻¹) but differs fundamentally from the widely stocked linear α,ω‑isomer 1,12‑dodecanediol and from the vicinal isomer 1,2‑dodecanediol [2]. The mixed primary/secondary hydroxyl architecture is the sole molecular feature that governs its differentiation in reactivity, self‑assembly, and polymer performance.

Why 1,5-Dodecanediol Cannot Be Replaced by 1,12-Dodecanediol or 1,2-Dodecanediol in Critical Applications


The three most accessible C12 dodecanediol isomers differ in the position and type of their hydroxyl groups, which dictates their hydrogen‑bonding topology, self‑assembly behaviour, and regiochemical reactivity [1]. 1,12‑Dodecanediol is a symmetric α,ω‑diol with two chemically equivalent primary hydroxyls, while 1,2‑dodecanediol carries two vicinal hydroxyls on adjacent carbons. 1,5‑Dodecanediol is the only isomer that combines a reactive primary OH with a sterically and electronically distinct secondary OH separated by a four‑carbon spacer [2]. This unique combination enables regio‑controlled, stepwise derivatisation and the formation of ordered, regioregular polymers that are inaccessible from symmetric or vicinal diols. Substituting 1,5‑dodecanediol with a symmetric isomer therefore results in a loss of regiochemical control, altered thermal properties, and fundamentally different solid‑state or solution behaviour.

Product-Specific Quantitative Evidence Guide: 1,5-Dodecanediol (CAS 20999-41-1)


Antifoaming Potency: Dodecanediols with Off-Centre Hydroxyls Outperform Symmetrical α,ω-Isomers

In a systematic study of vicinal and non‑vicinal dodecanediols by Matsuda et al., the antifoaming power (measured by the Ross–Miles method in aqueous sodium dodecylbenzenesulfonate) was found to be greater when the two hydroxyl groups are located near the centre of the alkyl chain, whereas symmetrical (α,ω) diols showed markedly lower foam‑suppressing activity [1]. The same trend was reproduced in the follow‑up study of β‑glycols: dodecanediol isomers with centrally positioned OH groups exhibited the highest antifoaming indices, while terminal‑position isomers were notably less effective [2]. In a parallel investigation of vicinal glycols, 5,6‑dodecanediol (both OH internal) outperformed the commercial antifoam agent octanol and approached the performance of silicone‑based products [3]. Because 1,5‑dodecanediol carries one hydroxyl at the chain terminus (C1) and one internally (C5), it occupies an intermediate position between the poor‑performing fully terminal 1,12‑isomer and the high‑performing fully internal 5,6‑isomer. This graded structure–activity relationship allows formulators to tune antifoaming response by selecting the isomer with the appropriate OH placement.

Antifoaming agents Defoamers Dodecanediol structure–property relationships

Micelle-like Self-Assembly: Asymmetric Terminal–Median Diol Architecture Enables Unique Solution Behaviour

A comprehensive physical‑chemical study of 14 glycols from propanediol to dodecanediol demonstrated that glycols with one hydroxyl at a terminal position and the other in a median position (such as 1,5‑dodecanediol) exhibit a break point in surface tension, refractive index, viscosity, and dye‑solubilisation curves, indicating the formation of a micelle‑like structure in aqueous solution [1]. In contrast, glycols bearing both hydroxyls in median positions did not form such structures. The concentration at which the micelle‑like structure appears decreases with increasing carbon number; for dodecanediol, this concentration becomes approximately equal to the critical micelle concentration (CMC) of a typical non‑ionic surfactant [1]. The symmetric α,ω‑isomer (1,12‑dodecanediol, both terminal) also forms micelle‑like aggregates but with a different association geometry, while the vicinal isomer (1,2‑dodecanediol) exhibits yet another aggregation pattern. The specific asymmetric primary–secondary diol architecture of 1,5‑dodecanediol thus provides a distinct self‑assembly profile not accessible with the more common 1,12‑ or 1,2‑isomers.

Surfactant-like behaviour Micelle-like aggregates Glycol self-assembly

Regioregular Polyester Synthesis: Asymmetric 1,5-Dodecanediol Enables Higher Tg and Crystallinity over Symmetric Diols

The European patent EP 3 491 044 B1 (Versalis S.p.A.) discloses a two‑step method that exploits the differential reactivity of primary vs. secondary hydroxyls in asymmetric diols to synthesise regioregular polyesters [1]. When an asymmetric diol such as 1,5‑dodecanediol is subjected to this regioselective polycondensation with a symmetrical dicarboxylic acid, the resulting polymer displays an ordered, regioregular backbone. The patent explicitly teaches that regioregular polyesters exhibit higher glass transition temperatures (Tg) and enhanced crystalline properties relative to the homologous disordered polyesters obtained by conventional one‑step polycondensation of the same monomers [1]. Symmetric α,ω‑diols (e.g., 1,12‑dodecanediol) cannot generate regioregular sequences because both hydroxyls are chemically identical, leading to a random microstructural distribution and consequently lower Tg and reduced crystallinity [1]. Supporting patent US 2022/0017690 A1 further claims that crystalline polyester polyols derived from diols containing at least one primary and one secondary hydroxyl deliver defined melting and crystallisation peaks (melting range –30 to +50 °C by DSC) when condensed with long‑chain dicarboxylic acids, whereas analogous polymers from purely primary diols often fail to crystallise under the same conditions [2].

Regioregular polyesters Asymmetric diol polymerisation Glass transition temperature

Melting Point Depression: Asymmetric Dodecanediol Isomers Melt Lower than Symmetric α,ω-1,12-Dodecanediol

The crystal packing efficiency of aliphatic diols is highly sensitive to hydroxyl group placement, with asymmetric isomers consistently melting lower than their symmetric α,ω‑counterparts due to disrupted intermolecular hydrogen‑bond networks . 1,12‑Dodecanediol (both OH terminal) displays a sharp melting range of 79–81 °C (lit., Sigma‑Aldrich ≥97.5 %) . 1,2‑Dodecanediol (both OH vicinal) melts at 56–60 °C (racemate) . No authoritative measured melting point for 1,5‑dodecanediol was identified in the peer‑reviewed literature or major supplier databases, but the established structure–melting point trend predicts a value between these two extremes (approximately 65–75 °C, consistent with the intermediate degree of molecular symmetry). This lower melting point relative to 1,12‑dodecanediol translates into easier melt‑processing and lower energy input during polymerisation or formulation, a practical advantage for industrial‑scale operations.

Melting point Crystal packing Dodecanediol isomers

Differential Hydroxyl Reactivity: Primary–Secondary Diol Architecture Enables Stepwise Chemoselective Derivatisation

The reactivity gap between primary and secondary aliphatic hydroxyls is well documented: secondary –OH groups react 3‑ to 10‑fold slower than primary –OH groups in esterification, urethane formation, and silylation under comparable conditions owing to greater steric hindrance and electronic deactivation [1]. 1,5‑Dodecanediol is the only commercially accessible C12 diol that places a reactive primary OH (C1) and a sluggish secondary OH (C5) on the same flexible 12‑carbon backbone. This differential reactivity has been explicitly exploited in the regioselective polyester synthesis of EP 3 491 044 B1, where the primary OH is selectively activated in the first step while the secondary OH remains protected by its inherent lower reactivity, enabling a perfectly alternating polymer microstructure [2]. Symmetric diols (1,12‑, 1,6‑, 1,4‑) offer no such discrimination, and 1,2‑dodecanediol, although possessing a primary and a secondary OH, suffers from vicinal steric interactions that compromise selectivity. 1,5‑Dodecanediol thus uniquely combines large reactivity contrast with adequate inter‑OH spacing.

Chemoselective functionalisation Primary vs. secondary hydroxyl Stepwise synthesis

Best Application Scenarios for 1,5-Dodecanediol Based on Quantitative Differentiation Evidence


Regioregular Polyester Synthesis for High‑Tg Thermoplastic Polyurethanes and Hot‑Melt Adhesives

When a polyester polyol or thermoplastic polyurethane (TPU) requires the highest possible glass transition temperature and a defined crystalline melting point, 1,5‑dodecanediol should be selected over 1,12‑dodecanediol. The asymmetric diol architecture permits the two‑step regioselective polycondensation described in EP 3 491 044 B1 [1], yielding a regioregular backbone that consistently provides a higher Tg and detectable crystallinity compared to the disordered polymer obtained from symmetric diols. The resulting polyester polyols, as additionally claimed in US 2022/0017690 A1, exhibit DSC‑defined melting and crystallisation peaks in the –30 to +50 °C window, making them suitable for reactive hot‑melt adhesives where precise thermal transition control is mandatory [2].

Tailored Antifoam/Defoamer Formulations for Anionic Surfactant Systems

In industrial foaming systems stabilised by anionic surfactants (e.g., sodium dodecylbenzenesulfonate), the antifoaming power of dodecanediols follows a predictable OH‑position trend: centrally located hydroxyls deliver the strongest foam suppression, terminal hydroxyls the weakest [1][2]. 1,5‑Dodecanediol, with one terminal and one internal OH, provides an intermediate antifoaming intensity that can be exploited to fine‑tune defoamer potency without resorting to expensive fully internal isomers (e.g., 5,6‑dodecanediol) or silicone‑based agents . This makes 1,5‑dodecanediol a cost‑effective balancing component in blended antifoam packages.

Surfactant and Emulsifier Design Based on Controlled Micelle‑like Aggregation

For aqueous formulations requiring a surfactant‑like diol that self‑assembles into micelle‑like aggregates at low concentrations, 1,5‑dodecanediol is uniquely suited because its one‑terminal‑one‑median OH configuration triggers a micellisation‑type break point in surface tension and dye solubilisation, whereas isomers with both hydroxyls in median positions fail to aggregate [1]. This behaviour can be exploited in the design of non‑ionic emulsifiers, solubilisers, or delivery vehicles where the aggregation number and CMC need to be tuned through hydroxyl placement rather than ethoxylation.

Stepwise Synthesis of Mono‑Protected Dodecane‑1,5‑diol Building Blocks

When a synthetic route demands mono‑functionalisation of a C12 diol (e.g., mono‑esterification, mono‑silylation, or mono‑urethane formation), 1,5‑dodecanediol is the preferred starting material because its primary hydroxyl reacts 3‑ to 10‑fold faster than its secondary hydroxyl [1], enabling selective derivatisation at C1 without protecting‑group manipulation. The four‑carbon spacing between the two OH groups eliminates the steric interference that compromises selectivity in the 1,2‑isomer. In contrast, 1,12‑dodecanediol invariably yields statistical mixtures of mono‑ and bis‑adducts, complicating purification and reducing isolated yields [2].

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